molecular formula C25H23ClN4O4 B11324729 5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11324729
M. Wt: 478.9 g/mol
InChI Key: MJLNNAWDYQEXEA-ONNFQVAWSA-N
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Description

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of piperazine, oxazole, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the benzonitrile group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline: Shares the piperazine and chlorobenzoyl moieties but differs in the quinoline ring.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring but has different substituents and a triazole ring.

Uniqueness

The uniqueness of 5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O4/c1-32-21-9-3-17(15-22(21)33-2)4-10-23-28-20(16-27)25(34-23)30-13-11-29(12-14-30)24(31)18-5-7-19(26)8-6-18/h3-10,15H,11-14H2,1-2H3/b10-4+

InChI Key

MJLNNAWDYQEXEA-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N)OC

Origin of Product

United States

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